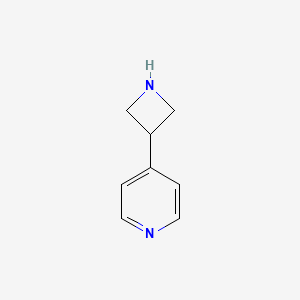

4-(Azetidin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Azetidin-3-yl)pyridine” is a chemical compound with the molecular formula C8H10N2 . It is used for research and development purposes .

Synthesis Analysis

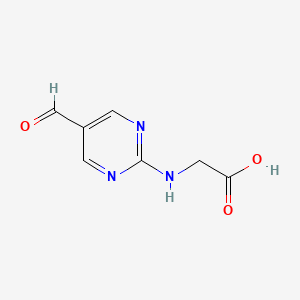

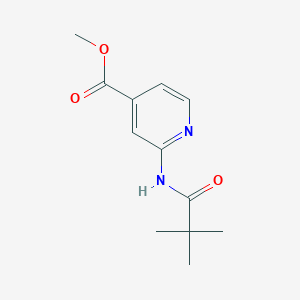

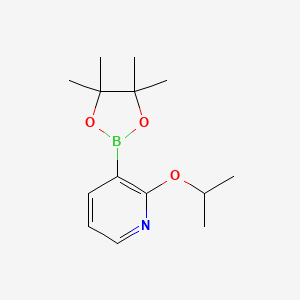

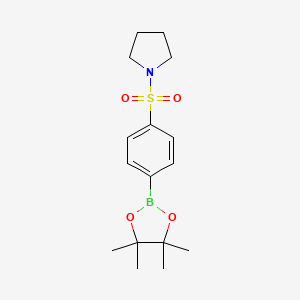

The synthesis of azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, has been a topic of interest in recent research . A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another research paper discusses the recent synthetic strategies and antibacterial activities of pyridine derivatives .Molecular Structure Analysis

The molecular structure of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Chemical Reactions Analysis

There are several studies that discuss the chemical reactions involving azetidine derivatives . For instance, a study published in ACS Medicinal Chemistry Letters discusses the synthesis of new compounds using azetidine as a bioisoster .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Scientific Research Applications

1. Agriculture: Treating Bacterial Wilt in Tomatoes

- Summary of Application : Pyridine-3-carboxamide analogs, including 4-(Azetidin-3-yl)pyridine, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .

- Methods of Application : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .

- Results : When used to treat seeds, the analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens . Compound 4a also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor .

2. Medicinal Chemistry: Antimicrobial and Antiviral Activities

- Summary of Application : Pyridine compounds, including 4-(Azetidin-3-yl)pyridine, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application : The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia .

- Results : The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

3. Synthesis of New Heterocyclic Amino Acid Derivatives

- Summary of Application : This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

4. Antibacterial Activities

- Summary of Application : 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds, which include “4-(Azetidin-3-yl)pyridine”, were prepared for antimicrobial interest and found that such compounds are potent against S. aureus (MTCC-3160) .

- Methods of Application : The synthesis of these compounds involves a multicomponent reaction .

- Results : The compounds were found to inhibit multidrug-resistant S. aureus (MRSA) .

5. Synthesis of Novel Heterocyclic Amino Acid Derivatives

- Summary of Application : This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

6. Antibacterial Activities Against S. aureus

- Summary of Application : 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds, which include “4-(Azetidin-3-yl)pyridine”, were prepared for antimicrobial interest and found that such compounds are potent against S. aureus (MTCC-3160) .

- Methods of Application : The synthesis of these compounds involves a multicomponent reaction .

- Results : The compounds were found to inhibit multidrug-resistant S. aureus (MRSA) .

Safety And Hazards

Future Directions

Research on azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, is ongoing. A review article discusses the recent advances in pyridine scaffold and its potential for the development of novel antibiotics and drugs . Another study discusses the current and future prospects of azetidine derivatives .

properties

IUPAC Name |

4-(azetidin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTRJQSTTCLCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)